2,4-Bis(trifluoromethyl)aniline
Overview
Description
“2,4-Bis(trifluoromethyl)aniline” is a chemical compound with the empirical formula C8H5F6N . It has a molecular weight of 229.12 . This compound is a solid in its physical state .
Molecular Structure Analysis
The SMILES string representation of “2,4-Bis(trifluoromethyl)aniline” is Nc1ccc(cc1C(F)(F)F)C(F)(F)F
. The InChI representation is 1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2
.
Physical And Chemical Properties Analysis
“2,4-Bis(trifluoromethyl)aniline” is a solid . The predicted density is approximately 1.443 g/cm3 . The refractive index is around 1.4372 .
Scientific Research Applications
Catalytic Applications
2,4-Bis(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in palladium-catalyzed direct dehydrogenative cross-coupling reactions. This process efficiently produces symmetrical and unsymmetrical 9-fluorenones, demonstrating broad functional group compatibility and high atom economy under mild conditions (Wang et al., 2019).
Synthesis of Pesticides
This compound plays a critical role in the synthesis of novel pesticides like Bistrifluron. The process involves several steps, including nitration, reduction, chlorination, and further reactions to produce Bistrifluron with high yield, demonstrating its potential for industrial production (Liu An-chan, 2015).
Development of Fluorescent Probes
2,4-Bis(trifluoromethyl)aniline is also significant in the development of fluorescent probes. For instance, it has been used in the creation of multiple-anchored fluorescent probes for sensitive and selective detection of aniline vapor. These probes demonstrate exceptional performance due to their synergistic effect and chemical reaction processes (Jiao et al., 2017).
Synthesis of Quinolines and Other Compounds
The compound finds applications in synthesizing quinolines and other aromatic compounds. In various reactions, 2,4-bis(trifluoromethyl)aniline derivatives have been used to form different complex structures, showcasing its versatility in organic synthesis (Keim et al., 2021).
Applications in Polymer Chemistry
It also plays a role in polymer chemistry, particularly in the synthesis of N,N-bis(trifluoromethyl)anilines, which are crucial in creating aromatic compounds containing the (CF3)2N group. These compounds have unique properties and applications in various fields of material science (HirschbergMarkus et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,4-bis(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWVOUBVGBJRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957935 | |
Record name | 2,4-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)aniline | |
CAS RN |
367-71-5 | |
Record name | 2,4-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 367-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.